Ferric choline citrate

Description

Historical Context of Ferric Choline (B1196258) Citrate (B86180) Synthesis and Identification

The development of ferric choline citrate dates back to the mid-20th century. A key method for its preparation was detailed in a 1951 U.S. Patent. google.com This process involves reacting choline dihydrogen citrate with an appropriate iron salt, such as freshly prepared ferric hydroxide (B78521). google.come-cep.org In one described method, 107 parts of ferric hydroxide are added to 295 parts of choline dihydrogen citrate dissolved in 200 parts of distilled water. google.com The mixture is then heated to approximately 80°C with stirring until a homogeneous reddish-brown solution is formed. google.com This solution can be used directly or dried to yield a reddish-brown, amorphous, and somewhat hygroscopic solid that is freely soluble in water. google.com

Varying the reactant ratios, such as using 53.5 parts of ferric hydroxide to 295 parts of choline dihydrogen citrate, results in a green-colored solution. google.com An alternative synthesis involves reacting one mole of tricholine citrate with two moles of solid ferric citrate in water, which, after processing, yields a green crystalline compound. chemicalbook.com These early methods established the foundation for producing what was described as coordination products of ferricholine citrate and ferric hydroxide, analogous to ferric ammonium (B1175870) citrates but with distinct properties. google.com The product was developed under the name Ferrolip in the U.S. in 1953 for use as a hematinic. e-cep.orgchemicalbook.com

Scope and Significance of this compound in Contemporary Research

In modern research, this compound and related iron-citrate complexes are investigated across multiple scientific disciplines. Their significance stems from the crucial role of both iron and choline in biological systems. Choline is an essential nutrient for brain development and liver function, while iron is vital for oxygen transport and cellular metabolism. mdpi.comjustdial.com

Contemporary research explores this compound in several key areas:

Nutritional Science : Studies continue to evaluate its bioavailability and efficacy as an iron supplement in animal models. Research in young pigs, for instance, has explored its role in preventing iron-deficiency anemia and its relative biological value compared to other iron sources like ferrous sulfate (B86663). nih.govnih.govnih.gov

Biochemistry and Cell Biology : The mechanisms of cellular iron uptake from citrate complexes are a major focus. Research investigates how cells absorb, metabolize, and regulate iron from these compounds, particularly in non-transferrin-bound iron (NTBI) pathways. nih.govrsc.org

Materials Science : The unique coordination chemistry of iron-citrate complexes has led to their use in novel applications, such as the synthesis of draw solutes for forward osmosis processes in water purification and other separation technologies. scienceforecastoa.com

Neuroscience and Epigenetics : Recent studies have used ferric citrate in animal models to investigate the long-term effects of early-life iron status on brain development, cognitive function, and the epigenetic regulation of specific genes in the hippocampus. mdpi.comnih.govnih.gov

The compound's utility in biopharmaceutical applications as a nutrient in fermentation processes highlights its role in industrial biotechnology. chemondis.com This diverse scope of research underscores the continuing scientific interest in the properties and applications of this compound.

Overview of Core Research Paradigms and Theoretical Frameworks

The chemistry of iron-citrate systems, including this compound, is governed by complex coordination principles. The interaction between ferric ions (Fe³⁺) and citrate is intricate because the citrate ligand has multiple potential binding sites: three carboxylate groups and one hydroxyl group. This allows citrate to function as a tetradentate ligand, capable of forming various stable coordination complexes. nih.gov

Research using techniques like Mössbauer and electron paramagnetic resonance (EPR) spectroscopy has revealed that the speciation of ferric citrate in aqueous solutions is highly dependent on factors such as pH and the molar ratio of iron to citrate. rsc.orgresearchgate.net

Mononuclear vs. Polynuclear Species : At a 1:1 iron-to-citrate molar ratio, polynuclear species, likely trinuclear in structure, tend to predominate. researchgate.netresearchgate.net When citrate is in excess, the equilibrium shifts towards the formation of mononuclear (single iron ion) species. scienceforecastoa.comresearchgate.net Spectrophotometric studies have identified various mononuclear complexes, such as [Fe(Cit)₂]⁵⁻. rsc.org

Role of the Hydroxyl Group : X-ray crystallography data indicate that the hydroxyl group of the citrate molecule is involved in coordinating the Fe(III) ion, and it becomes deprotonated upon forming the complex. rsc.org This aspect is a critical factor in understanding the stability and structure of these complexes.

Structural Analysis : Extended X-ray Absorption Fine Structure (EXAFS) analysis confirms an octahedral coordination environment for the iron atom, being bound to six oxygen atoms in ferric citrate complexes. nih.gov In more complex systems like ferric pyrophosphate citrate, the iron(III) center is complexed with one pyrophosphate and two citrate molecules. nih.gov

These coordination characteristics are fundamental to the compound's behavior in both biological and materials science contexts.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₆₃Fe₂N₃O₂₄ | nih.govpharmacompass.com |

| Molecular Weight | 997.5 g/mol | nih.govpharmacompass.com |

| Appearance | Yellow-green to brown powder | mubychem.com |

| Solubility | Soluble in water | mubychem.comgoogle.com |

| pH (1% solution) | approx. 3 | lohmann-minerals.com |

Non-clinical research provides fundamental insights into how this compound interacts with biological systems at the cellular and organismal levels.

Cellular Uptake Mechanisms : Studies using human hepatoma (HuH7) cells to model liver uptake of ferric citrate have shown that the process is saturable and depends on specific membrane binding sites. nih.gov The research suggests a mechanism where ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) at the cell surface before being transported into the cell by a carrier-mediated step. nih.gov This is supported by findings that iron uptake is stimulated by reducing agents like ascorbate (B8700270) and inhibited by ferrous iron chelators. nih.gov Interestingly, while iron accumulation within the cells increases over time, citrate uptake plateaus, indicating that iron is transported separately from the citrate ligand. nih.gov

Bioavailability in Animal Models : The bioavailability of iron from this compound has been assessed in animal models, particularly in young pigs, which are susceptible to iron-deficiency anemia. nih.govnih.gov In one key study, the relative biological value of iron from this compound was determined to be approximately 140, using ferrous sulfate as the standard (100). nih.govoup.com This value was consistent when measured by both hemoglobin regeneration and iron retention methods, suggesting superior bioavailability. nih.gov However, other studies have noted little difference in performance metrics when this compound was added to a starter diet already fortified with necessary minerals and vitamins. okstate.edu

Gene Expression and Neurological Impact : In rodent models, ferric citrate has been used to study the interplay between iron status, nutrition, and brain function. Prenatal iron deficiency, induced using a diet with ferric citrate as the iron source, was shown to alter the expression of genes in the rat hippocampus, such as Bdnf (Brain-Derived Neurotrophic Factor). mdpi.com Furthermore, prenatal choline supplementation was found to interact with the iron-deficient state, influencing epigenetic markers and reversing some of the gene expression changes caused by the iron deficiency. mdpi.comnih.gov These studies provide a model for understanding how nutrients like iron and choline mechanistically regulate brain development. nih.gov

| Iron Source | Measurement Method | Relative Biological Value | Source |

|---|---|---|---|

| Ferrous Sulfate (Standard) | Hemoglobin Regeneration & Iron Retention | 100 | nih.gov |

| This compound | Hemoglobin Regeneration & Iron Retention | ~140 | nih.govoup.com |

| Ferric Copper Cobalt Choline Citrate Complex | Hemoglobin Regeneration & Iron Retention | ~140 | nih.govoup.com |

Beyond its biological relevance, the chemical nature of ferric citrate complexes makes them suitable for applications in materials science. A notable example is their investigation as draw solutes in forward osmosis (FO), an emerging membrane-based technology for water purification and desalination. scienceforecastoa.com

In an FO system, a draw solution with high osmotic pressure is used to pull water across a semi-permeable membrane from a feed solution (like seawater or wastewater). The ideal draw solute should be highly soluble, generate a high osmotic pressure, be non-toxic, and be easily recoverable.

A 2018 study explored the synthesis of various ferric citrate (Fe-Cit) complexes for this purpose by reacting iron (III) nitrate (B79036) nonahydrate with citric acid monohydrate at different molar ratios in a basic solution (pH ~8). scienceforecastoa.com The research found that:

The structure of the resulting complex depended on the precursor ratio. Ratios of citric acid to iron of 2:1 and 5:1 predominantly formed di-nuclear complexes. scienceforecastoa.com

Higher ratios of 9:1 and 19:1 favored the formation of a mononuclear complex, identified as [Fe(Cit)₂]⁵⁻. scienceforecastoa.com

The mononuclear Fe-Cit-9 complex demonstrated superior properties as a potential draw solute, exhibiting high osmotic pressure, good thermal stability, and low viscosity compared to the other synthesized complexes. scienceforecastoa.com

Crucially, toxicology tests indicated that the Fe-Cit-9 compound was nontoxic, enhancing its viability for applications such as concentrating liquid foods or pharmaceuticals. scienceforecastoa.com

This research illustrates how the fundamental coordination chemistry of ferric citrate can be leveraged to design functional materials for advanced technological applications.

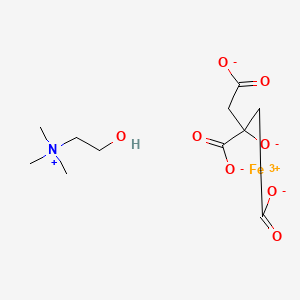

Structure

2D Structure

Properties

Molecular Formula |

C11H18FeNO8 |

|---|---|

Molecular Weight |

348.11 g/mol |

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H7O7.C5H14NO.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3;/q-1;+1;+3/p-3 |

InChI Key |

YJBFEDKRBVBHSN-UHFFFAOYSA-K |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Fe+3] |

Origin of Product |

United States |

Synthesis and Derivation Methodologies of Ferric Choline Citrate

Conventional Synthetic Routes

Conventional methods for synthesizing ferric choline (B1196258) citrate (B86180) typically utilize choline dihydrogen citrate as the starting choline-containing reactant. This precursor has two available acidic groups that can react with an iron compound. google.com

A primary and well-documented method for preparing ferric choline citrate involves the direct reaction of freshly prepared ferric hydroxide (B78521) with choline dihydrogen citrate. google.come-cep.orgdevendrakirtipharma.com In this process, an aqueous solution of choline dihydrogen citrate is heated, and ferric hydroxide is added. The mixture is stirred until a homogeneous solution is formed, indicating the completion of the reaction. google.com The resulting product can be used as a solution or dried to obtain an amorphous, hygroscopic solid that is freely soluble in water. google.comchemicalbook.comchemicalbook.com

The characteristics of the final product, such as its color, can vary based on the specific reactant ratios. For instance, one described method yields a reddish-brown amorphous solid, while another results in a greenish-brown to brownish-green solid. google.com

Table 1: Examples of Synthesis via Ferric Hydroxide Route Data sourced from U.S. Patent 2,575,611. google.com

| Example | Reactant 1 | Reactant 2 | Solvent | Temperature | Product Description |

| 1 | 295 parts Choline Dihydrogen Citrate | 107 parts Ferric Hydroxide | 200 parts Distilled Water | ~80°C | Reddish-brown, amorphous solid with a glistening surface upon fracture. |

| 2 | 295 parts Choline Dihydrogen Citrate | 53.5 parts Ferric Hydroxide | 400 parts Distilled Water | 80°C | Amorphous, greenish-brown to brownish-green, hygroscopic solid. |

An alternative conventional route employs ferrous carbonate instead of ferric hydroxide. google.com In this method, freshly prepared ferrous carbonate is added to an aqueous solution of choline dihydrogen citrate. The reaction is characterized by vigorous effervescence due to the liberation of carbon dioxide. google.com To ensure the reaction goes to completion and to remove the dissolved gas, the solution is heated and stirred. google.com Similar to the ferric hydroxide method, the final product can be used in its solution form or dried to yield a reddish-brown, hygroscopic, and water-soluble solid. google.com

Table 2: Example of Synthesis via Ferrous Carbonate Route Data sourced from U.S. Patent 2,575,611. google.com

| Example | Reactant 1 | Reactant 2 | Solvent | Temperature | Key Observation |

| 3 | 295 parts Choline Dihydrogen Citrate | 116 parts Ferrous Carbonate | 400 parts Distilled Water | 80°C | Vigorous effervescence (CO₂ liberation). |

| 4 | 295 parts Choline Dihydrogen Citrate | 58 parts Ferrous Carbonate | 200 parts Distilled Water | Not specified | Not specified. |

Alternative and Novel Preparative Approaches

More recent and alternative methods explore different precursors and reaction strategies for the synthesis of iron-choline-citrate complexes.

An alternative synthesis involves the reaction between tricholine citrate and ferric citrate. chemicalbook.comchemicalbook.com This process begins by dissolving one mole of tricholine citrate in water, to which two moles of solid ferric citrate are added. The mixture is agitated until the ferric citrate fully dissolves and the solution's color transitions from brown to green. chemicalbook.comchemicalbook.com The water is then removed through methods such as vacuum evaporation, azeotropic distillation with benzene (B151609) or toluene, or by heating to 110-115°C. chemicalbook.comchemicalbook.com This step yields a gummy, viscous mass, which is subsequently treated with methanol (B129727). The methanol treatment causes the mass to solidify into a green crystalline compound, which is then filtered and dried. chemicalbook.comchemicalbook.com

The synthesis of the choline citrate precursor itself is a critical preliminary step based on acid-base chemistry. Choline dihydrogen citrate is formed when a molecule of choline, an organic base, reacts with a molecule of citric acid. google.com This reaction leaves two of the carboxylic acid groups of the citrate molecule unreacted and available for subsequent reaction with an iron compound. google.com

Similarly, tricholine citrate is prepared by reacting choline base with citric acid, which is a neutralization reaction. google.comgoogle.com A lab-scale synthesis demonstrates this principle by treating choline hydroxide (a base) with citric acid at 70°C for several hours to produce choline citrate. nih.gov The efficiency of this precursor formation can be low if unreacted trimethylamine (B31210) is present in the choline base, as it can react with the citric acid to form an impurity, trimethylamine citrate. google.com

Optimization of Synthetic Conditions and Yield

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring product purity. Key parameters that are controlled include temperature, pH, reactant ratios, and purification methods.

In the conventional routes, heating the reaction mixture to approximately 80°C and stirring until a homogeneous solution forms are essential for driving the reaction to completion. google.comchemicalbook.com For the synthesis of the tricholine citrate precursor, it has been found that reacting choline base with citric acid at elevated temperatures (above 50°C, with a preferred range of 61-85°C) and adjusting the pH to above 8.5 can achieve higher conversion rates and a purity of over 65%. google.com

Post-synthesis purification is vital for the quality of the final product. justdial.com In the synthesis from tricholine citrate and ferric citrate, the removal of water is a critical step, which can be optimized by using vacuum distillation or heating to a specific temperature range (110-115°C). chemicalbook.comchemicalbook.com The subsequent solidification with methanol, followed by filtration and drying at around 70°C, isolates the final crystalline product. chemicalbook.comchemicalbook.com For the precursor synthesis, one innovative approach involves a single-step reactor-distillation system that combines the reaction and distillation, reducing production time significantly compared to traditional batch processes. google.com This continuous process also helps in managing impurities like trimethylamine.

Influence of Temperature and Reaction Kinetics

Temperature is a pivotal parameter in the synthesis of this compound, directly influencing the rate and success of the reaction. The process generally involves the reaction of freshly prepared ferric hydroxide with choline dihydrogen citrate in an aqueous solution. google.com

Elevated temperatures are required to drive the reaction to completion. A common method involves heating the reactant mixture to approximately 80°C. google.com This thermal energy input is necessary to facilitate the interaction between the ferric hydroxide and the choline dihydrogen citrate, leading to the formation of a homogeneous solution, which indicates the reaction has concluded. google.com The reaction is characterized by the dissolution of the ferric hydroxide into the choline dihydrogen citrate solution. google.com

While detailed kinetic studies providing specific rate constants are not extensively published in the available literature, the procedural descriptions imply temperature-dependent kinetics. The reaction at room temperature is not described as effective, whereas heating to 80°C ensures the formation of the desired complex. google.com The duration of heating is continued until a stable, homogeneous solution is achieved, signifying the completion of the reaction. google.com

It is also important to consider the thermal stability of the resulting complex. The thermal decomposition of iron choline citrate has been observed to begin at higher temperatures, with studies showing its conversion into nanocrystalline iron oxides like magnetite (Fe₃O₄) and hematite (B75146) (α-Fe₂O₃) upon heating to 270°C and above. narod.ru This establishes a practical upper temperature limit for the synthesis process to avoid degradation of the target compound.

| Reactant | Temperature (°C) | Observation | Source |

|---|---|---|---|

| Ferric Hydroxide | 80 | A homogeneous reddish-brown or green solution is formed, indicating reaction completion. | google.com |

| Ferrous Carbonate | 80 | Vigorous effervescence occurs, and heating helps remove dissolved carbon dioxide to yield a reddish-brown solution. | google.com |

| This compound (Product) | > 270 | Thermal decomposition into iron oxides (magnetite, hematite) begins. | narod.ru |

Solvent System Effects on Product Characteristics

The solvent system is fundamental to the synthesis of this compound, with water being the conventional solvent of choice. google.comgoogle.com The effectiveness of water as a solvent is largely due to the high solubility of the reactants, particularly choline dihydrogen citrate. google.comsolubilityofthings.com The polar nature of water and its capacity for hydrogen bonding facilitate the dissolution of the ionic choline citrate salt, creating the necessary aqueous environment for the reaction with the iron source. solubilityofthings.com

The characteristics of the final product are significantly influenced by the concentration of the reactants within the aqueous solvent system. google.com For instance, reacting 107 parts of ferric hydroxide with 295 parts of choline dihydrogen citrate in 200 parts of distilled water at 80°C yields a homogeneous reddish-brown solution. google.com In contrast, using a larger volume of water (400 parts) with a reduced amount of ferric hydroxide (53.5 parts) results in a greenish-brown to brownish-green solution. google.com This demonstrates that the reactant-to-solvent ratio directly impacts the color of the resulting complex.

Upon evaporation of the water, the final product is typically an amorphous, reddish-brown or greenish-brown solid that is somewhat hygroscopic and freely soluble in water. google.com Commercially available grades of this compound also show color variations from yellowish-brown to green. lohmann-minerals.com The pH of a 1% aqueous solution of the product is noted to be approximately 3. lohmann-minerals.com While water is the standard, the principles of solvent chemistry suggest that other polar, protic solvents could potentially be used, although this is not the focus of established methods. The use of aprotic co-solvents in other iron-based ionic liquid systems has been shown to significantly alter physical properties like viscosity and conductivity, highlighting the critical role of the solvent environment. researchgate.net

| Choline Dihydrogen Citrate (parts) | Ferric Hydroxide (parts) | Distilled Water (parts) | Resulting Solution Color | Source |

|---|---|---|---|---|

| 295 | 107 | 200 | Reddish-brown | google.com |

| 295 | 53.5 | 400 | Greenish-brown to Brownish-green | google.com |

Derivatization Strategies and Analogue Synthesis within Choline-Iron-Citrate Frameworks

The choline-iron-citrate framework allows for the synthesis of various analogues and derivatives by modifying the reactants or their stoichiometry. google.com The fundamental structure involves an iron atom complexed with choline and citric acid. ecfr.gov

One primary strategy for analogue synthesis is the substitution of the iron source. google.com While ferric hydroxide is a common reactant, other iron compounds can be used to produce related complexes. google.com For example, reacting choline dihydrogen citrate with freshly prepared ferrous carbonate (FeCO₃) instead of ferric hydroxide yields a distinct but related compound. google.com This reaction is characterized by vigorous effervescence due to the liberation of carbon dioxide and results in a reddish-brown solid after being heated to 80°C to drive the reaction and remove the gas. google.com

Another approach to derivatization involves altering the stoichiometry between the iron and the choline dihydrogen citrate ligand. google.com The reaction is not limited to a single, fixed molecular composition. The molar ratio of iron to choline dihydrogen citrate can be varied up to a 1:1 molar ratio, leading to the formation of different coordination products. google.com There is evidence to suggest these products may be coordination complexes of ferricholine citrate and ferric hydroxide. google.com

Furthermore, derivatization can be approached by modifying the synthesis of the choline citrate ligand itself. One reported method involves reacting choline hydroxide directly with citric acid at an elevated temperature (70°C) to form a choline citrate gel. nih.gov This pre-formed ligand could then be reacted with various iron sources to explore the synthesis of different this compound derivatives. This modular approach allows for greater control and variation within the general synthetic framework.

| Iron Source | Ligand | Key Reaction Feature | Product Description | Source |

|---|---|---|---|---|

| Ferric Hydroxide (Fe(OH)₃) | Choline Dihydrogen Citrate | Heating to ~80°C to form a homogeneous solution. | Reddish-brown or greenish-brown amorphous solid. | google.com |

| Ferrous Carbonate (FeCO₃) | Choline Dihydrogen Citrate | Vigorous effervescence (CO₂ release); heating to ~80°C. | Reddish-brown amorphous solid. | google.com |

Advanced Analytical and Spectroscopic Characterization of Ferric Choline Citrate Complexes

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of Ferric Choline (B1196258) Citrate (B86180), providing detailed insights into its molecular structure, the coordination environment of the iron center, and the integrity of the organic ligands.

FTIR spectroscopy is a powerful, non-destructive technique used to identify functional groups within the Ferric Choline Citrate complex. By analyzing the absorption of infrared radiation, specific vibrational modes of the molecule can be determined, confirming the presence and interaction of the choline and citrate moieties.

In the analysis of choline citrate, characteristic peaks confirm the structure of the organic components. nih.gov The thermal decomposition of iron choline citrate can also be monitored using FTIR, which helps in identifying the residual organic fractions in the resulting iron oxide products. narod.ru The FTIR spectrum of a choline citrate gel shows distinctive peaks corresponding to various functional groups. nih.gov For instance, a broad band between 3600–3200 cm⁻¹ is indicative of O–H stretching vibrations from the hydroxyl groups of both choline and citrate. nih.gov Aliphatic C–H stretching is observed around 2800 cm⁻¹, while C=O stretching from the carboxylic acid groups of citrate appears at approximately 1720 cm⁻¹. nih.gov The coordination of the carboxylate groups to the ferric ion is often evidenced by the appearance of an antisymmetric stretching vibration (COO⁻) around 1572 cm⁻¹. nih.gov Other key vibrations include methyl deformation, C–O stretching, and the deformation of the –CH₂– group. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Choline Citrate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3600–3200 | O–H stretching | Hydroxyl (Choline, Citrate) | nih.gov |

| 2800 | C–H stretching | Aliphatic (Choline, Citrate) | nih.gov |

| 1720 | C=O stretching | Carboxyl (Citrate) | nih.gov |

| 1572 | Antisymmetric COO⁻ stretching | Coordinated Carboxylate (Citrate) | nih.gov |

| 1472 | Methyl deformation | Choline | nih.gov |

| 1077 | C–O stretching | Choline | nih.gov |

This table presents interactive data based on identified vibrational frequencies.

NMR spectroscopy is indispensable for obtaining high-resolution structural information about the choline and citrate ligands in solution. ¹H NMR, in particular, allows for the precise mapping of the proton environments within the complex.

The ¹H NMR spectrum of the choline moiety provides distinct signals for its trimethylammonium protons [-N(CH₃)₃], methylene (B1212753) protons adjacent to the nitrogen [-N-CH₂-], and methylene protons adjacent to the hydroxyl group [-CH₂-OH]. Changes in the chemical shifts (δ) of these protons upon complexation with ferric citrate offer direct evidence of binding and can elucidate the nature of the interaction. For example, the coordination of the choline's hydroxyl group or electrostatic interactions involving the cationic head can cause significant shifts in the corresponding proton signals. researchgate.netnih.gov Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the spatial proximity between protons of the choline, the citrate, and any solvent molecules, further defining the three-dimensional structure of the complex in solution. mdpi.com Studies on related systems have shown that ¹H NMR is sensitive to changes in hydrogen bonding and the local environment of the choline molecule. researchgate.net

⁵⁷Fe Mössbauer spectroscopy is a highly specific technique for probing the nuclear environment of iron atoms. It provides invaluable data on the oxidation state, spin state, and coordination geometry of the iron center in this compound. mdpi.com

The Mössbauer spectrum of this compound at room temperature has been observed as a single, broadened line. narod.ru In frozen solutions of iron(III) citrate complexes, the technique can distinguish between different iron species. d-nb.inforesearchgate.net The key parameters derived from Mössbauer spectra are the isomer shift (IS) and the quadrupole splitting (QS). The IS value is indicative of the oxidation state of the iron; for high-spin Fe(III) complexes, it typically falls in the range of 0.2-0.5 mm/s. d-nb.info The QS value arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the iron nucleus, providing information about the symmetry of the iron's coordination environment. researchgate.net A non-zero QS value indicates a distorted or non-cubic coordination geometry. researchgate.net

Studies on iron(III) citrate have shown that this technique can quantify the relative amounts of mononuclear and polynuclear iron structures in solution. d-nb.info For instance, a precursor for Mg-Zn ferrites containing iron(III) citrate showed Mössbauer parameters consistent with all iron ions being in a high spin (S=5/2), +3 oxidation state, and in octahedral coordination. d-nb.info

Table 2: Representative ⁵⁷Fe Mössbauer Parameters for Iron(III) Citrate Complexes

| Sample Type | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) | Inferred Iron State | Reference |

|---|---|---|---|---|

| Iron(III) Citrate Precursor | ~0.38 | ~0.65 | High-spin Fe(III), Octahedral | d-nb.info |

| ⁵⁷Fe(III)-citrate 1:1.1 complex | 0.38 | 0.74 | Fe(III) | researchgate.net |

| Iron Choline Citrate (initial) | Broadened single line at RT | - | Fe(III) | narod.ru |

This table presents interactive data based on reported Mössbauer parameters.

EPR, also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for characterizing the paramagnetic high-spin Fe(III) (d⁵, S=5/2) centers in monomeric this compound complexes. nih.gov

The EPR spectrum of monomeric high-spin Fe(III) in a rhombic symmetry environment typically shows a prominent signal at g ≈ 4.3. researchgate.net The shape and intensity of the EPR signal provide information about the electronic structure and concentration of the paramagnetic species. d-nb.info In the context of iron citrate complexes, EPR is highly effective when used in conjunction with Mössbauer spectroscopy. d-nb.info As the iron-to-citrate ratio increases, the formation of polynuclear iron complexes often occurs. d-nb.info These species typically involve oxygen-bridged ferric ions that are antiferromagnetically coupled, rendering them EPR-silent. d-nb.info Consequently, a decrease in the intensity of the EPR signal associated with monomeric iron can indicate the formation of these polynuclear structures. d-nb.info Studies of iron citrate solutions have used EPR to confirm that the dominant monomeric species exhibits extreme rhombic symmetry. researchgate.net

XRD is a primary technique for determining the solid-state structure of materials. For this compound, powder XRD (pXRD) can be used to ascertain whether the solid material is crystalline or amorphous. google.com

Chromatographic and Electrophoretic Separation Methods

Chromatographic and electrophoretic techniques are vital for the separation, purification, and analysis of this compound from reaction mixtures, precursors, and potential degradation products. These methods separate components based on differential partitioning between a mobile and a stationary phase or differential migration in an electric field. libretexts.orgportlandpress.com

Chromatographic Methods:

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. acs.org It could be employed to separate the positively charged this compound complex from anionic or neutral impurities. acs.org

Paper and Thin-Layer Chromatography (TLC): These are simple, rapid methods for the qualitative analysis and separation of components in a mixture. libretexts.orgresearchgate.net For instance, paper chromatography can effectively separate various metal cations, including Fe³⁺, based on their differential partitioning between the stationary paper phase and a mobile solvent phase. libretexts.org

Solvent Extraction: This method can be used to selectively separate iron complexes. For example, Fe(III) has been successfully separated from a deep eutectic solvent containing choline chloride using a non-aqueous solvent extraction process. scispace.com

Electrophoretic Methods:

Capillary Electrophoresis (CE): CE is a high-resolution technique that separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. It has been proposed as a modern alternative to older methods for the analysis of choline salts, offering rapid and sensitive separation from other components in a sample. researchgate.net

Gel Electrophoresis: This technique separates macromolecules like proteins and can be adapted for charged complexes. portlandpress.com By applying an electric field across a gel matrix, charged species like this compound would migrate at a rate dependent on their size, shape, and charge, allowing for separation from other charged molecules. portlandpress.com

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Complex Profiling

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. tru.ca This method is particularly well-suited for the analysis of complex mixtures, such as those containing this compound and related species. tru.carsc.org

In the context of this compound, LC-MS/MS can be employed to separate and identify the various components of the complex, including the ferric iron (Fe³⁺), choline, and citrate ions. The liquid chromatography stage separates these components based on their physicochemical properties, such as polarity and size. rsc.org Following separation, the components are introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). mdpi.com This allows for the precise identification and quantification of each species present in the sample.

Researchers have utilized LC-MS/MS for the analysis of choline and its various forms in different matrices. nih.govnih.gov For instance, a method using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has been developed for the simultaneous analysis of seven choline-containing compounds. nih.gov This approach demonstrates the capability of LC-MS/MS to differentiate and quantify closely related choline species. nih.gov Similarly, LC-MS/MS has been successfully applied to quantify choline compounds in various food products, highlighting its robustness and sensitivity. mdpi.com

The application of isotope-dilution hydrophilic interaction liquid chromatography coupled with electrospray MS or inductively coupled plasma MS has proven effective for the quantitative determination of iron citrate/malate complexes. rsc.org This advanced technique addresses challenges related to the dynamic equilibria and lability of metal complexes during analysis. rsc.org

A typical LC-MS/MS method for analyzing choline compounds might involve the following parameters:

| Parameter | Value/Description |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | YMC-Triart PFP (4.6 mm × 250 mm, 5 µm) mdpi.com |

| Mobile Phase | 33.0% (v/v) methanol (B129727) containing 0.0100% formic acid mdpi.com |

| Flow Rate | 0.5 mL/min (LC) and 0.3 mL/min (MS) mdpi.com |

| Column Temperature | 40 °C mdpi.com |

| Injection Volume | 50.0 µL mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) mdpi.com |

This table presents a generalized set of parameters and may vary depending on the specific analytical goals.

Capillary Electrophoresis (CE) for Choline and Related Species Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly advantageous for the analysis of charged species like choline. nih.govnih.gov CE offers high separation efficiency, requires small sample volumes, utilizes aqueous-based systems, and has relatively short analysis times. nih.gov These features make it a valuable tool for analyzing choline and related compounds in various matrices.

The principle of CE is based on the differential migration of analytes in a capillary filled with an electrolyte under the influence of an electric field. The separation is influenced by the analyte's charge-to-size ratio. For the analysis of choline, which is a cation, a background electrolyte (BGE) is chosen to optimize its separation from other components in the sample. nih.gov

Several studies have demonstrated the successful application of CE for the determination of choline. nih.govnih.govuni-regensburg.de For instance, a capillary zone electrophoresis (CZE) method with indirect UV detection has been developed for assaying choline in pharmaceutical preparations. nih.gov The optimization of the BGE is crucial for achieving selectivity, especially when separating choline from other cations and neutral species. nih.gov

Key parameters for a typical CE analysis of choline are summarized below:

| Parameter | Value/Description |

| Capillary | Uncoated fused-silica, 75 µm i.d. x 50 cm length nih.gov |

| Background Electrolyte | 5 mM creatinine, pH 3.2 nih.gov |

| Separation Voltage | 25 kV nih.gov |

| Temperature | 25 °C nih.gov |

| Detection | Indirect UV at 210 nm nih.gov |

This table represents typical conditions and can be modified for specific analytical requirements.

The validation of CE methods by comparison with other techniques, such as LC-MS, has confirmed their accuracy and reliability for choline analysis. researchgate.net The development of advanced detection methods, such as coupling CE with mass spectrometry or electrochemical detectors, has further enhanced the sensitivity and selectivity of choline analysis, enabling detection at femtomole to attomole levels. nih.gov

Electrochemical Characterization

Cyclic Voltammetry and Electrodeposition Studies in Non-Aqueous Systems

Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox properties of metal complexes like this compound. irjmets.com Conducting these studies in non-aqueous solvents offers significant advantages, including a wider electrochemical window and enhanced solubility for many metal complexes, which allows for the investigation of redox processes that are not accessible in aqueous solutions. irjmets.com

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and electrochemical reactivity of the species in solution. For iron complexes, CV can reveal the potentials at which Fe(III) is reduced to Fe(II) and vice versa. worldscientific.comnih.gov The choice of the non-aqueous solvent, such as ethylene (B1197577) glycol or deep eutectic solvents (DESs) based on choline chloride, is critical as it influences the stability and redox behavior of the complex. researchgate.netbohrium.com

Electrodeposition studies, often coupled with CV, investigate the formation of metallic films on an electrode surface from a solution containing metal ions. In the context of this compound, this would involve the reduction of Fe(III) ions to form an iron deposit. The mechanism of electrodeposition, such as whether it follows a progressive or instantaneous nucleation model, can be elucidated from chronoamperometry experiments. researchgate.net Research has shown that iron electrodeposition from choline chloride-based DESs is a promising area of study. bohrium.commdpi.com

A typical experimental setup for cyclic voltammetry of an iron complex in a non-aqueous medium would include:

| Component | Description |

| Working Electrode | Glassy Carbon or Platinum irjmets.com |

| Reference Electrode | Ag/Ag⁺ in the specific non-aqueous solvent irjmets.com |

| Counter Electrode | Platinum wire or mesh |

| Electrolyte | A solution of the iron complex in a non-aqueous solvent (e.g., ethylene glycol, choline chloride-based DES) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate). irjmets.comresearchgate.net |

| Temperature | Controlled, often elevated (e.g., 80 °C) for DESs bohrium.com |

This table outlines a general setup; specific conditions depend on the system under investigation.

The data obtained from these studies, such as redox potentials and diffusion coefficients, are crucial for understanding the fundamental electrochemical properties of this compound and its potential applications in areas like electroplating and materials science. plos.orgsemanticscholar.org

Potentiometric and Conductometric Analysis of Solution Equilibria

Potentiometric and conductometric methods are valuable for studying the equilibria of metal complexes in solution. eijppr.com These techniques provide insights into the formation, stability, and stoichiometry of complexes like this compound.

Potentiometry involves measuring the potential of an electrochemical cell under zero current flow. saylor.org A common application is the potentiometric titration, where the potential of an ion-selective electrode is monitored as a titrant is added to the sample solution. science.gov For studying this compound, a titration could be designed to determine the stability constant of the complex. This would involve measuring the change in potential of an iron(III)-selective electrode or a pH electrode as a function of the concentration of choline and citrate. eijppr.com Potentiometry is recognized for its accuracy in studying ionic equilibria. eijppr.com

Conductometry measures the electrical conductivity of a solution, which is dependent on the concentration and mobility of the ions present. saylor.org During the formation of a complex like this compound, the conductivity of the solution changes as the free ions (Fe³⁺, choline, citrate) combine to form the complex, which will have a different mobility. By monitoring the conductivity during a titration (a conductometric titration), one can determine the stoichiometry of the complex. The endpoint of the titration is indicated by a distinct change in the slope of the conductivity versus titrant volume curve.

These classical electrochemical methods provide fundamental data on the behavior of this compound in solution, complementing the information obtained from more advanced spectroscopic and chromatographic techniques. depauw.edu

Microscopic and Surface Analysis Techniques

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid materials at high magnification. mdpi.com In the context of this compound, SEM can be used to examine the physical characteristics of the solid compound, such as its particle size, shape, and surface texture. nih.gov

The principle of SEM involves scanning a focused beam of electrons across the surface of a sample. The interactions between the electrons and the sample generate various signals, including secondary electrons, backscattered electrons, and X-rays. mdpi.com Secondary electrons are primarily used to generate images of the surface topography with high resolution. mdpi.com

When analyzing this compound, a sample of the dried, solid material would be mounted and coated with a thin layer of a conductive material (like gold) to prevent charge buildup from the electron beam. nih.gov The SEM images can reveal whether the material consists of crystalline structures, amorphous particles, or has a specific morphology. nih.gov For example, studies on related iron compounds have used SEM to observe the formation of different structures, such as nanorods or nanoparticles. acs.org

In conjunction with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) can be performed. researchgate.net This technique analyzes the X-rays emitted from the sample to determine its elemental composition. mdpi.com For a sample of this compound, EDX analysis would be expected to show peaks corresponding to iron, carbon, and oxygen, confirming the presence of the constituent elements of the complex. nih.gov

A summary of the information obtainable from SEM analysis of this compound is provided below:

| Information Provided | Description |

| Morphology | Visualization of the shape and structure of the particles (e.g., crystalline, amorphous, spherical, irregular). mdpi.com |

| Particle Size | Measurement of the dimensions of the individual particles. |

| Surface Topography | Detailed view of the surface features, such as texture and porosity. mdpi.com |

| Elemental Composition (with EDX) | Identification and semi-quantitative analysis of the elements present (Fe, C, O, N). nih.gov |

This table highlights the key insights gained from SEM analysis.

SEM analysis is crucial for the physical characterization of solid this compound, providing visual evidence that complements the chemical information obtained from other analytical techniques.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. wisdomlib.org It operates by bombarding a material with a high-energy electron beam, which causes the atoms within the sample to emit characteristic X-rays. wisdomlib.org The energy of these X-rays is unique to the elements present, allowing for their identification and quantification. This method is frequently paired with Scanning Electron Microscopy (SEM) to provide elemental information about a specific area of a sample being imaged. nih.gov

In the context of this compound, EDX is employed to confirm the presence and relative abundance of its constituent elements: iron (Fe), carbon (C), oxygen (O), and nitrogen (N). nih.gov The analysis provides a qualitative and semi-quantitative assessment of the elemental makeup, ensuring the complex has been synthesized correctly. The technique has been widely used to determine the elemental composition of various iron-containing compounds and related materials. researchgate.netrsc.org For instance, in studies involving iron oxide nanoparticles, EDS analysis can confirm the iron oxide composition of electron-dense clusters observed within cells. rsc.org

The results of an EDX analysis are typically presented as a spectrum, with peaks corresponding to the specific elements present. The height or intensity of these peaks relates to the concentration of the element in the sample. This data can be tabulated to show the elemental composition by weight or atomic percentage.

Table 1: Representative EDX Data for a this compound Sample This table shows hypothetical data representing a typical elemental analysis result for this compound.

| Element | Symbol | Weight % | Atomic % |

| Carbon | C | 40.0 | 45.0 |

| Nitrogen | N | 4.2 | 4.0 |

| Oxygen | O | 44.6 | 37.5 |

| Iron | Fe | 11.2 | 2.5 |

| Total | 100.0 | 100.0 | |

| Note: This data is illustrative and serves as a representative example of EDX output for this compound. |

3D Optical Profilometry for Surface Characteristics

3D Optical Profilometry is a non-contact, non-destructive technique used to obtain high-resolution three-dimensional images of a surface. It is employed to characterize surface topography and quantify various surface parameters, such as roughness, texture, and the dimensions of surface features. The method is valuable for assessing the quality and uniformity of films, coatings, and crystalline structures.

While specific studies on the profilometry of pure this compound films are not widely available, the technique has been applied to surfaces treated with related compounds. In one study, 3D optical profilometry was used to analyze the surface characteristics of tooth enamel after treatment with a choline citrate gel. nih.govresearchgate.net The analysis revealed that the choline citrate gel caused negligible alterations to the surface topography and roughness when compared to untreated surfaces. nih.govresearchgate.net This demonstrates the utility of profilometry in assessing the physical impact of a compound on a substrate at a microscopic level.

Key parameters derived from optical profilometry provide quantitative measures of surface texture. These metrics are crucial for understanding the physical properties of a material's surface.

Table 2: Key Surface Parameters Measured by 3D Optical Profilometry

| Parameter | Symbol | Description |

| Average Roughness | Sa | Represents the arithmetic mean of the absolute values of the height deviations from the mean surface. |

| Root Mean Square Roughness | Sq | The root mean square value of the height deviations from the mean surface. It is more sensitive to large peaks and valleys than Sa. |

| Maximum Peak Height | Sp | The height of the highest peak within the defined area. |

| Maximum Valley Depth | Sv | The depth of the lowest valley within the defined area. |

| Maximum Height of the Surface | Sz | The sum of the maximum peak height (Sp) and the maximum valley depth (Sv), representing the total vertical range of the surface. |

Gravimetric and Other Quantitative Determination Methodologies

The quantitative analysis of this compound is essential for quality control, ensuring the correct stoichiometry and iron content in the final product. lohmann-minerals.com Various analytical methodologies, ranging from classical wet chemistry techniques to modern instrumental methods, are employed to determine the concentration of both the iron and the choline moieties. tru.canih.gov The determination of chelation in such organometallic complexes can present a significant analytical challenge, often requiring a combination of techniques. nih.gov

A traditional and highly accurate method for determining the iron content is gravimetric analysis. This procedure involves the quantitative precipitation of iron(III) from a solution. Typically, the iron is precipitated as hydrous ferric oxide (Fe₂O₃·nH₂O) by adding a base like ammonia. The resulting precipitate is then carefully collected by filtration, washed, and ignited at a high temperature. The ignition process converts the hydrous oxide into pure, stable ferric oxide (Fe₂O₃), which has a precisely known composition. The mass of the resulting ferric oxide is measured, and through stoichiometric calculations, the amount of iron in the original sample is determined.

The choline portion of the complex can also be quantified using gravimetric methods. One established, albeit complex and time-consuming, technique involves using ammonium (B1175870) reineckate (B100417) as a precipitating agent. tru.ca This reagent reacts with choline in an aqueous solution to form choline reineckate, an insoluble salt. The precipitate is filtered, dried, and weighed, allowing for the calculation of the choline content. tru.ca

Beyond classical methods, modern instrumental techniques offer higher sensitivity and specificity. For the determination of choline, methods such as liquid chromatography coupled with electrospray ionization-isotope dilution mass spectrometry (LC/ESI-IDMS) can be used. nih.gov This powerful technique allows for the precise quantitation of choline and its various metabolites. nih.gov Spectrophotometric methods have also been developed, where choline forms a host-guest complex with a receptor like p-sulfonatocalix researchgate.netarene, and the resulting change in UV absorbance is measured to quantify the choline concentration. researchgate.net

Table 3: Comparison of Quantitative Methodologies for this compound

| Method | Analyte | Principle | Key Characteristics |

| Gravimetric Analysis | Iron (Fe³⁺) | Precipitation as ferric hydroxide (B78521), followed by ignition to and weighing of ferric oxide (Fe₂O₃). | High accuracy and precision (primary method); time-consuming; requires careful technique. |

| Gravimetric Analysis | Choline | Precipitation as the insoluble salt choline reineckate using ammonium reineckate as the reagent. | Specific for the choline moiety; can be complex and labor-intensive. tru.ca |

| LC/ESI-IDMS | Choline | Chromatographic separation followed by mass spectrometry detection, using an isotopically labeled internal standard. | High sensitivity and specificity; capable of measuring multiple choline-related compounds simultaneously. nih.gov |

| Spectrophotometry | Choline | Formation of a colored or UV-absorbing complex (e.g., with calixarene) whose absorbance is proportional to concentration. | Rapid and less complex than MS; suitable for routine analysis in pharmaceutical formulations. researchgate.net |

Coordination Chemistry and Speciation of Iron Choline Citrate Systems

Complex Formation and Ligand Interactions

The formation of stable complexes in the iron-choline-citrate system is central to its chemistry, with the citrate (B86180) molecule playing a versatile role as a chelating agent.

Citric acid is a multidentate ligand, meaning it can bind to a metal ion through multiple points of attachment. asm.org Its structure, featuring three carboxylate groups and one hydroxyl group, allows for remarkable versatility in coordinating with ferric iron. regulations.gov X-ray crystallography data confirms that the hydroxyl (alcohol) function of citrate is involved in Fe(III) coordination, a process that involves the deprotonation of this group upon complex formation. researchgate.netrsc.org

The coordination modes of citrate are diverse and can involve the formation of multiple chelate rings, which enhances the stability of the resulting complexes. regulations.gov Depending on the conditions, the citrate ligand can coordinate to one, two, three, or even four iron ions, facilitating the formation of a wide array of mononuclear and polynuclear structures. regulations.gov This adaptability is a key reason for the complex speciation observed in iron-citrate solutions.

The relative concentration of different iron-citrate species in an aqueous solution is highly dependent on both the pH of the solution and the molar ratio of iron to citrate. researchgate.netrsc.org These two factors determine which complexes are thermodynamically favored.

Effect of Molar Ratio: At high citrate-to-iron ratios (e.g., 100:1 or 10:1), mononuclear complexes, particularly the monoiron dicitrate species, are predominant. researchgate.netresearchgate.net As the relative concentration of iron increases (iron:citrate ratios higher than 1:10), the formation of small oligomeric complexes, such as dinuclear and trinuclear species, becomes more significant. researchgate.netresearchgate.net At a 1:1 iron-to-citrate molar ratio, polynuclear species are the prevailing form, likely creating a trinuclear structure. researchgate.net

Effect of pH: The pH of the solution also exerts a strong influence. Lower pH values tend to favor the existence of oligomeric or polynuclear iron-citrate species. researchgate.net Conversely, increasing the pH enhances the dominance of mononuclear complexes. researchgate.net Studies have shown that at neutral pH (pH 7.4), the monoiron dicitrate complex is the dominant form when iron concentrations are low (e.g., 1 µM), but as the iron concentration increases (e.g., 10 µM), multinuclear complexes make an appreciable contribution. researchgate.net In the case of citrate excess, the relative amount of mononuclear complexes is higher at neutral pH compared to slightly acidic conditions, which can be attributed to the greater deprotonation of citric acid, enhancing its coordination ability. nih.gov

| Condition (Iron:Citrate Molar Ratio) | pH | Predominant Species | Supporting Evidence |

|---|---|---|---|

| 1:100 to 1:10 | Physiological (e.g., 7.4) | Mononuclear dicitrate complex ([Fe(Cit)₂]⁵⁻) | Mass spectrometry and EPR spectroscopy show this complex dominates in citrate excess. researchgate.netresearchgate.net |

| > 1:10 | Neutral to Acidic | Oligomeric species (dinuclear and trinuclear complexes) | Mass spectrometry indicates an increase in oligomers at higher iron concentrations. researchgate.net |

| 1:1 | 3.0 to 7.5 | Polynuclear species (likely trinuclear) | Mössbauer and EPR spectroscopies show polynuclear structures prevail. researchgate.netnih.gov |

| Citrate Excess | Slightly Acidic (e.g., 5.5) | Coexistence of mononuclear species and some polynuclear complexes | The relative amount of mononuclear species is lower than at neutral pH. researchgate.netnih.gov |

| Citrate Excess | Neutral (e.g., 7.0) | Dominantly mononuclear species with different coordination environments | Higher pH leads to greater citrate deprotonation, favoring mononuclear complexation. nih.gov |

A variety of iron-citrate complexes have been identified and characterized using techniques like mass spectrometry, EPR (Electron Paramagnetic Resonance) spectroscopy, and Mössbauer spectroscopy. researchgate.netresearchgate.net The most relevant species identified in aqueous solutions are monoiron dicitrate complexes and various oligomeric (multinuclear) forms. rsc.org

Mononuclear Complexes: In the presence of excess citrate, several monoiron species can coexist. researchgate.net The most significant is the monoiron dicitrate complex, [Fe(Cit)₂]⁵⁻, which is considered a biologically relevant species. researchgate.netrsc.org Mass spectrometry and spectrophotometric titrations have been used to confirm its presence and determine its formation constant. rsc.org

Dinuclear and Trinuclear Complexes: As the iron-to-citrate ratio increases, dinuclear ([Fe₂(Cit)₂]²⁻) and trinuclear ([Fe₃(Cit)₃]³⁻) complexes become more abundant. researchgate.net These oligomeric species are considered the most significant multinuclear forms in solution. researchgate.net Specifically, a tri-Fe(III), tri-citrate (Fe₃Cit₃) complex, modeled as having an oxo-bridged tri-Fe core, has been identified. oup.com The commercial product ferric ammonium (B1175870) citrate (FAC) has been shown to contain a trinuclear ferric citrate complex as a major component, with some preparations also containing a substantial amount of a dinuclear complex. bioiron.org

Redox Properties and Electron Transfer Mechanisms of Iron-Citrate Complexes

The iron atom in iron-citrate complexes can cycle between its ferric (Fe³⁺) and ferrous (Fe²⁺) oxidation states, a property that is fundamental to its role in various chemical and biological processes.

The redox potential of the Fe(III)/Fe(II) couple is significantly altered by complexation with citrate. Ligands that preferentially stabilize the Fe(III) state, like citrate, cause the redox potential to shift in the negative direction compared to the uncomplexed iron aqua ions. researchgate.netnih.gov This shift makes the reduction of Fe(III) to Fe(II) more favorable.

Investigations using electrochemistry have determined the standard redox potential (E°′) for the ferric citrate/ferrous citrate couple. acs.orgnih.gov The reported values vary depending on the specific experimental conditions, such as pH and reactant concentrations. harvard.eduasm.org

| Redox Couple | Reported Redox Potential (E°′) | Conditions | Source |

|---|---|---|---|

| (Fe³⁺–cit/Fe²⁺–cit) | Between -0.03 V and +0.01 V | Not specified | acs.orgnih.gov |

| Fe(III) citrate/Fe(II) cit | +0.372 V | pH 7.0, 25°C | harvard.edu |

| Fe(III)-citrate | +0.38 V | Not specified | researchgate.net |

Iron-citrate complexes can participate in Fenton-like reactions, where Fe(II) reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (HO•). nih.govfrontiersin.org This process is of significant interest due to its role in oxidative processes.

The generation of hydroxyl radicals from various iron-citrate complexes has been confirmed using spin trapping methods and reporter molecules. acs.orgnih.gov Research indicates that for hydroxyl radical production to occur efficiently at circumneutral pH, the complexation of Fe(II) is necessary. frontiersin.org The ongoing formation of hydroxylated products in systems containing iron citrate, a reducing agent like ascorbate (B8700270), and H₂O₂ supports the occurrence of slow redox cycling, which can continuously generate radicals. acs.orgnih.gov

Stability and Reactivity of Ferric Choline (B1196258) Citrate Complexes in Diverse Media

The stability and reactivity of iron complexes in solution are critical to their function and bioavailability. In the context of iron-choline-citrate, these properties are largely inferred from studies on ferric citrate complexes, as specific data for the ternary complex including choline is scarce.

Conditional stability constants quantify the strength of the interaction between a metal ion and a ligand under specific conditions (e.g., pH, ionic strength). For the ferric citrate system, a variety of species can exist, including mononuclear (one iron ion) and polynuclear (multiple iron ions) complexes, with different stoichiometries of iron to citrate researchgate.net.

While specific conditional stability constants for ferric choline citrate have not been reported in the reviewed literature, data for various ferric citrate complexes are available and provide a foundational understanding. The stability of these complexes is highly dependent on pH and the molar ratio of citrate to iron. For instance, at a pH of 4.0, the stability constant (log β) for a 1:1 uranium-citrate complex was determined to be 8.71±0.6, and for ternary uranium-iron-citrate species (1:1:1 and 1:1:2), the log β values were 17.10±0.41 and 20.47±0.31, respectively. Although not directly measuring ferric citrate stability, this highlights the complexity and strength of metal-citrate interactions. Research on ferric citrate has reported a range of stability constant values, from 1.66 to 22.56, depending on the specific complex and experimental conditions nih.gov. The lack of consistent data is partly due to the deprotonation of the citrate's alcohol group upon complex formation, a factor not always included in calculations.

The table below summarizes stability constants for some iron-citrate complexes found in the literature, which may serve as a proxy for understanding the potential stability of this compound.

| Complex Species | Log of Stability Constant (log β) | Conditions |

| Fe(III)-Citrate (general) | 1.66 - 22.56 | Varied pH and ligand/Fe ratios |

| U(VI)-Fe(III)-Citrate (1:1:1) | 17.10 ± 0.41 | I=0 |

| U(VI)-Fe(III)-Citrate (1:1:2) | 20.47 ± 0.31 | I=0 |

This table is populated with data for ferric citrate and related complexes due to the absence of specific data for this compound.

The kinetics of ligand exchange and dissociation are crucial for understanding how the iron in a this compound complex might be transferred to other molecules in a biological or environmental system. Studies on the ligand exchange between ferric citrate and the strong iron chelator desferrioxamine B (DFB) provide insight into the potential mechanisms.

At a pH of 8.0 and high citrate-to-iron ratios, mononuclear ferric complexes (both mono- and di-citrate) are the primary species that react with DFB nih.gov. The proposed kinetic model for this exchange involves three potential mechanisms nih.gov:

Direct association of the incoming ligand (DFB) to the ferric dicitrate complex.

Association of the incoming ligand to a ferric monocitrate complex after the dissociation of one citrate molecule.

Complexation of the hydrated iron ion by the incoming ligand after the dissociation of both citrate molecules.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are powerful tools for investigating the structure, properties, and behavior of complex molecules like this compound at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. While no specific DFT studies on the this compound complex were found, DFT has been applied to other iron(III) complexes to understand their geometry and key parameters nih.gov. For instance, DFT calculations have been used to optimize the geometries of various synthesized ligands and their iron complexes nih.gov.

In the context of related iron complexes, DFT has been employed to study light-induced spin crossover phenomena, examining the deactivation mechanism and the role of ligand-field states. Such studies often use functionals like B3LYP* to accurately describe the properties of both high-spin and low-spin states and to calculate ligand-to-metal charge transfer (LMCT) states.

For this compound, DFT could be used to:

Predict the most stable geometric structure of the complex.

Calculate bond lengths and angles between the iron center and the citrate and choline ligands.

Determine the electronic properties, such as the distribution of electron density and the nature of the molecular orbitals.

Investigate the spin state of the iron center.

The following table presents computed properties for iron(III) choline citrate from the PubChem database, which are likely derived from computational methods.

| Property | Value (for C₃₃H₆₃Fe₂N₃O₂₄) | Value (for C₁₁H₂₁FeNO₈) |

| Molecular Weight | 997.5 g/mol nih.gov | 351.13 g/mol nih.gov |

| Exact Mass | 997.250021 Da nih.gov | 351.061652 Da nih.gov |

| Hydrogen Bond Donor Count | 12 nih.gov | 5 nih.gov |

| Hydrogen Bond Acceptor Count | 24 nih.gov | 9 nih.gov |

| Rotatable Bond Count | 12 nih.gov | 5 nih.gov |

Data sourced from PubChem, representing different potential stoichiometries of the complex. nih.govnih.gov

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of complexes in solution. There are no specific MD simulation studies available for this compound. However, MD simulations have been used to study the interaction of choline amino acid ionic liquids with DNA, revealing that the choline cation can bind at the surface through electrostatic interactions and in the minor groove via van der Waals and hydrophobic interactions.

MD simulations of this compound in an aqueous environment could provide valuable information on:

The solvation structure of the complex and its interaction with water molecules.

The conformational flexibility of the citrate and choline ligands when bound to the iron center.

The stability of the complex over time in a simulated physiological environment.

The dynamics of ligand exchange processes by observing the association and dissociation of ligands.

For example, a typical MD simulation protocol would involve placing the complex in a box of water molecules and running the simulation for a duration sufficient to observe the desired dynamic events (e.g., nanoseconds). The system's temperature and pressure would be kept constant to mimic experimental conditions acs.org.

Mechanistic Investigations in Non Clinical Biological Systems

Microbial Interactions and Metabolism

Ferric choline (B1196258) citrate (B86180), as a source of both iron and choline, plays a significant role in various microbial processes, from serving as a crucial nutrient for growth to modulating specific metabolic pathways.

Iron is an essential micronutrient for nearly all microorganisms, acting as a cofactor in numerous enzymatic reactions. Iron citrate complexes, such as ferric citrate and ferric ammonium (B1175870) citrate, are commonly incorporated into microbial growth media to ensure the bioavailability of iron for bacterial cultivation. nih.govnih.gov For instance, in studies investigating the anaerobic degradation of choline by Escherichia coli, the growth medium was supplemented with 50 μM ferric citrate to support bacterial growth and metabolic activity. nih.gov The use of such compounds underscores the importance of a soluble and accessible iron source for studying microbial physiology, including pathways directly related to choline metabolism. nih.govnih.gov

Escherichia coli and other bacteria possess a specialized, high-affinity uptake system for ferric citrate, encoded by the fecIRABCDE operon. frontiersin.org This system is induced by the presence of ferric citrate in the extracellular environment and is tightly regulated to maintain iron homeostasis. frontiersin.orgnih.gov The uptake process is a complex, energy-dependent mechanism that transports iron across both the outer and inner bacterial membranes. nih.gov

The process begins when ferric citrate binds to the FecA outer membrane receptor protein. nih.gov This binding event initiates a signaling cascade that is transmitted across the outer membrane, through the periplasm via the TonB-ExbB-ExbD energy-transducing complex, and across the cytoplasmic membrane to the FecR protein. nih.gov FecR, a transmembrane regulatory protein, then activates the FecI sigma factor in the cytoplasm. nih.gov Activated FecI directs RNA polymerase to transcribe the downstream fecABCDE transport genes. nih.gov

Once transcribed, the protein components of the transport system mediate the internalization of iron. The transport of ferric citrate across the cytoplasmic membrane is accomplished by an ATP-binding cassette (ABC) transporter composed of the periplasmic binding protein FecB, the integral membrane proteins FecC and FecD, and the cytoplasmic ATPase FecE, which powers the transport process. nih.gov The entire system is also under the negative control of the Fur (Ferric uptake regulator) protein, which represses transcription of the fec operon under iron-replete conditions. frontiersin.orgnih.gov

Table 1: Components of the fec Ferric Citrate Uptake System in Escherichia coli

| Gene | Protein | Location | Function |

| fecI | FecI | Cytoplasm | Sigma factor; activates transcription of fecABCDE. nih.gov |

| fecR | FecR | Cytoplasmic Membrane | Transmembrane regulatory protein; activates FecI in response to ferric citrate signal. nih.gov |

| fecA | FecA | Outer Membrane | Receptor protein; binds ferric citrate and initiates signal transduction. nih.gov |

| fecB | FecB | Periplasm | Periplasmic binding protein; binds ferric citrate and delivers it to the ABC transporter. nih.gov |

| fecC | FecC | Cytoplasmic Membrane | Integral membrane protein component of the ABC transporter. nih.gov |

| fecD | FecD | Cytoplasmic Membrane | Integral membrane protein component of the ABC transporter. nih.gov |

| fecE | FecE | Cytoplasm | ATPase; provides energy for the transport of ferric citrate across the cytoplasmic membrane. nih.gov |

Certain anaerobic microorganisms can utilize choline as a carbon and energy source. nih.govpnas.org The metabolic pathway begins with the cleavage of the C-N bond in choline, a reaction catalyzed by the enzyme choline trimethylamine-lyase (CutC). nih.govnih.gov This cleavage produces trimethylamine (B31210) (TMA) and acetaldehyde. nih.govnih.gov

The formation of trimethylamine (TMA) from choline is a significant metabolic activity performed exclusively by certain members of the gut microbiota. nih.govpnas.org This biotransformation is the first and rate-limiting step in a pathway that has implications for host-microbe interactions. pnas.orgnih.gov

The key enzyme, choline TMA-lyase (CutC), is a glycyl radical enzyme that requires an activating enzyme, CutD, for its function. nih.gov The discovery and characterization of the cut gene cluster responsible for this activity have shown that its function can be verified through heterologous expression in E. coli. nih.govuconn.edu Successful expression and enzymatic activity in these systems require culturing the bacteria in appropriate media containing necessary cofactors and nutrients, including an iron source like iron (III) ammonium citrate. nih.gov This highlights the modulatory role of nutrient availability on specific microbial metabolic outputs. The microbial conversion of choline to TMA is a foundational step before TMA is absorbed by the host and oxidized in the liver to trimethylamine-N-oxide (TMAO). mdpi.combiocrates.com

Cellular Iron Transport and Homeostasis (in vitro and non-human cellular models)

In non-microbial systems, particularly in mammalian cells, the transport of non-transferrin-bound iron, such as that from ferric citrate complexes, is a critical process, especially under conditions of iron overload.

Primary rat hepatocytes and human hepatoma cells provide valuable in vitro models for studying the uptake of non-transferrin-bound iron. nih.govsigmaaldrich.com Studies using cultured rat hepatocytes have demonstrated a high-capacity system for the uptake of iron from ferric citrate. nih.gov This transport process exhibits characteristics of facilitated diffusion and follows Michaelis-Menten kinetics. nih.gov

The uptake is a temperature-dependent process and is influenced by extracellular conditions such as pH and calcium concentration, with maximal internalization rates observed at a pH of approximately 7.4. nih.gov Investigations into the mechanism suggest that ferric citrate uptake is mediated by a specific citrate binding site on the hepatocyte membrane. nih.gov There is evidence to suggest that the ferric citrate complex may dissociate at the cell surface. nih.gov After the iron is delivered to a membrane transporter, the citrate and iron components may be internalized separately. nih.gov Once inside the cell, citrate is rapidly metabolized, with a significant portion being oxidized to carbon dioxide. nih.gov This uptake system appears to be distinct from and significantly faster than the traditional transferrin-mediated pathway at equivalent iron concentrations and does not seem to be downregulated by cellular iron levels, a key feature of iron homeostasis. nih.gov

Table 2: Kinetic Parameters of Ferric Citrate Internalization by Rat Hepatocytes

| Parameter | Value | Unit |

| K_m (Michaelis Constant) | ~7 | µM |

| V_max (Maximum Velocity) | ~2 | nmol/mg DNA/min |

| Activation Energy | 35 | kJ/mol |

| (Data sourced from experiments conducted at 37°C). nih.gov |

Interactions with Non-Transferrin Bound Iron (NTBI) Pathways (in vitro/cellular contexts)

Non-transferrin bound iron (NTBI) refers to a varied group of plasma iron species not bound to transferrin, ferritin, or heme. nih.gov In conditions of iron overload, NTBI is typically composed of ferric citrate species. nih.gov While transferrin-bound iron is the primary source for processes like erythropoiesis, NTBI becomes a significant factor when transferrin's iron-binding capacity is exceeded. nih.gov The uptake of NTBI is crucial as it is readily taken up by the liver and is associated with the toxicity seen in iron-overload pathologies. nih.govresearchgate.net

Two primary pathways have been proposed for the generation of NTBI from intravenous iron compounds. nih.gov The first involves the rapid, direct release of iron from the circulating compound into the plasma, where it can exchange with transferrin until saturation. nih.gov A second, delayed pathway involves the uptake of the iron compound by macrophages, followed by the release of iron via ferroportin. nih.gov Studies on T lymphocytes and hepatocytes have shown that these cells can take up and accumulate NTBI. researchgate.net Research suggests the existence of a selective cellular carrier for specific forms of ferric citrate, with evidence pointing to the preferential uptake of oligomeric ferric citrate species over other forms. nih.govresearchgate.net

Effects on Mammalian Cell Line Growth and Iron Metabolism (in vitro studies)

Iron is an indispensable element in cell culture, vital for cellular respiration and metabolism; its absence halts cell growth and leads to cell death. sigmaaldrich.com Ferric choline citrate has been identified as an effective iron carrier in mammalian cell culture media. A patent for a cell culture medium notes that the use of this compound can significantly contribute to higher product titers in recombinant protein production compared to other iron sources like iron phosphate (B84403) or iron citrate. google.com

Induction of Oxidative Stress and Ferroptosis in Cellular Models (in vitro, non-human context)

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation and the accumulation of ROS. nih.govmdpi.com The redox cycling property of iron, while essential for its biological function, can also lead to the formation of ROS through Fenton chemistry, inducing oxidative stress. sigmaaldrich.comnih.gov

A closely related compound, ammonium ferric citrate (AFC), has been shown to induce ferroptosis in non-small-cell lung carcinoma cell lines. nih.gov AFC was observed to significantly promote the production of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, leading to oxidative stress. nih.gov This process was linked to the inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key regulator of ferroptosis. nih.gov Similarly, in a smooth muscle cell-based model, the combination of an inhibitor (erastin) with ferric citrate was used to successfully induce lipid peroxidation and ferroptosis. researchgate.net